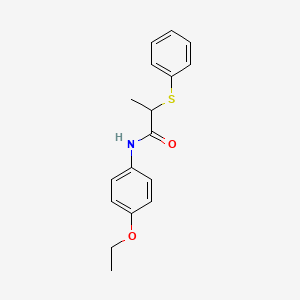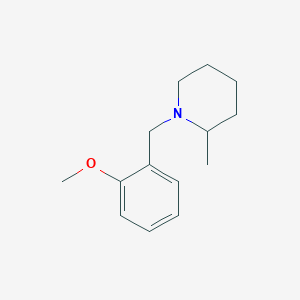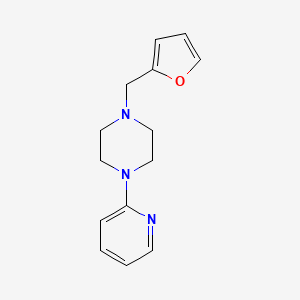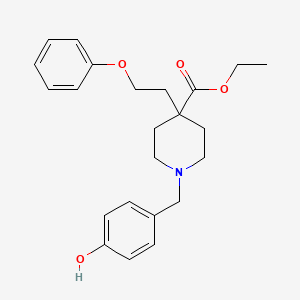![molecular formula C27H21F3N2O3S B4972096 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This compound is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN-15606 is able to increase cAMP levels in the brain, which can lead to improved cognitive function and memory.
作用機序
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the enzyme PDE4D, which is involved in the regulation of cAMP signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels in the brain, which can lead to improved cognitive function and memory. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and reduce Aβ deposition in preclinical models of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of other neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against PDE4D, which makes it a promising drug candidate for the treatment of Alzheimer's disease. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for the development of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide and related compounds. One direction is the optimization of the pharmacokinetic properties of this compound, in order to improve its half-life and bioavailability. Another direction is the development of more selective PDE4D inhibitors, which may have fewer side effects than non-selective inhibitors like this compound. Finally, this compound may be useful in combination with other drugs for the treatment of Alzheimer's disease, such as anti-Aβ antibodies or cholinesterase inhibitors.
合成法
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-aminobenzoic acid to form 2-[3-(trifluoromethyl)phenyl]benzoxazole. This intermediate is then reacted with benzyl chloroformate and triethylamine to form 2-[benzyl(3-(trifluoromethyl)phenyl)oxazol-2-yl]benzoic acid. The final step involves the reaction between this intermediate and phenylsulfonyl chloride to form this compound.
科学的研究の応用
2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in improving cognitive function and reducing amyloid beta (Aβ) deposition in the brain. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of other neurodegenerative diseases.
特性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3S/c28-27(29,30)21-12-9-13-22(18-21)31-26(33)24-16-7-8-17-25(24)32(19-20-10-3-1-4-11-20)36(34,35)23-14-5-2-6-15-23/h1-18H,19H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXUJLITBHFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)


![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)


